ONO-AE3-208 (sodium salt)
Description
Overview of Prostaglandin (B15479496) E2 Receptors and Their Biological Significance
Prostaglandin E2 (PGE2) is a principal prostanoid that exerts a wide spectrum of biological effects by binding to four distinct G protein-coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4. wikipedia.orgnih.govnih.gov These receptors are encoded by separate genes and differ in their structure, tissue distribution, and signal transduction mechanisms. nih.govphysiology.org The diverse actions of PGE2 are a direct result of the differential expression of these receptor subtypes and their coupling to various intracellular signaling cascades. nih.govarvojournals.org
The EP receptors are broadly classified based on the G protein they couple with, which determines their downstream effects:
EP1 Receptor: This receptor is coupled to the Gαq protein, and its activation leads to an increase in intracellular calcium levels via the phosphoinositide-PLC pathway. nih.govmdpi.com It is involved in processes like smooth muscle contraction. nih.govarvojournals.org
EP2 and EP4 Receptors: Often termed "relaxant" receptors, both EP2 and EP4 couple to Gαs proteins, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govguidetopharmacology.org Despite both signaling through cAMP, they can trigger different downstream pathways and biological outcomes. nih.govfrontiersin.org
EP3 Receptor: This receptor primarily couples to Gαi proteins, which inhibits adenylate cyclase and decreases cAMP levels. nih.govguidetopharmacology.org The EP3 receptor has multiple splice variants, which adds to the complexity of its signaling. guidetopharmacology.org
PGE2 and its receptors play pivotal roles in numerous physiological and pathological conditions. nih.govencyclopedia.pub They are key mediators of inflammation, pain, and fever. nih.govnih.gov In the gastrointestinal tract, PGE2 is crucial for maintaining mucosal integrity. nih.govencyclopedia.pub However, its overproduction is implicated in the progression of inflammatory bowel disease and various cancers, particularly gastrointestinal cancers. nih.govnih.govcapes.gov.brnih.gov PGE2 can promote tumor growth by influencing cell proliferation, apoptosis, angiogenesis (the formation of new blood vessels), and immune surveillance. mdpi.comencyclopedia.pubnih.gov The multifaceted nature of PGE2 signaling underscores the importance of understanding the specific roles of each EP receptor subtype.
Table 1: Prostaglandin E2 Receptor Subtypes and Their Signaling Pathways
| Receptor Subtype | Primary G Protein Coupling | Main Signal Transduction Pathway | General Function |
| EP1 | Gαq | Increases intracellular Ca²⁺ | Contractile |
| EP2 | Gαs | Increases intracellular cAMP | Relaxant |
| EP3 | Gαi | Decreases intracellular cAMP | Inhibitory |
| EP4 | Gαs | Increases intracellular cAMP | Relaxant |
Rationale for Selective EP4 Receptor Modulation in Research Paradigms
The EP4 receptor has emerged as a particularly compelling target for selective modulation in research due to its distinct and often prominent role in various disease processes, especially inflammation and cancer. nih.govresearchgate.netbenthamscience.com While both EP2 and EP4 receptors stimulate cAMP production, the EP4 receptor can also activate alternative signaling pathways, such as the PI3K/Akt pathway, which is crucial for promoting cell survival. nih.govnih.gov This non-canonical signaling is not shared by the EP2 receptor, making the EP4 receptor a unique node in PGE2-mediated cellular responses. nih.gov
Targeting the EP4 receptor offers several advantages over non-selective approaches like the use of non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit cyclooxygenase (COX) enzymes and block all prostanoid production. encyclopedia.pubnih.gov Such broad inhibition can lead to undesirable side effects. Selective EP4 antagonism allows for the precise dissection of its contribution to pathophysiology while potentially sparing the functions of other EP receptors. nih.gov
In the context of cancer research, the rationale for targeting the EP4 receptor is strong. Upregulation of the EP4 receptor is observed in various cancers, including breast, prostate, and colon cancer. nih.govnih.gov Its activation promotes key aspects of tumor progression, such as cell proliferation, migration, invasion, and metastasis. wikipedia.orgbenthamscience.comnih.gov Furthermore, EP4 signaling within the tumor microenvironment contributes to an immunosuppressive state by inhibiting the function of anti-tumor immune cells like natural killer (NK) cells and T cells, and promoting suppressive macrophage functions. mdpi.comnih.govnih.gov Therefore, blocking the EP4 receptor is a promising strategy to inhibit tumor growth and enhance anti-tumor immunity. nih.gov
In inflammatory conditions, the role of EP4 is complex, exhibiting both pro- and anti-inflammatory effects depending on the context. nih.govresearchgate.net This dual nature makes selective EP4 modulators invaluable research tools for unraveling its specific contributions to diseases like inflammatory bowel disease, arthritis, and autoimmune disorders. nih.govnih.govcaymanchem.com For instance, studies have shown that EP4 antagonism can ameliorate experimental autoimmune encephalomyelitis. nih.gov
Historical Context of ONO-AE3-208 (sodium salt) as a Research Tool
ONO-AE3-208 was developed as a potent and selective antagonist for the EP4 receptor, becoming an indispensable tool in pharmacological research. medchemexpress.comapexbt.commedchemexpress.com Its utility stems from its high affinity for the EP4 receptor and significantly lower affinity for other prostanoid receptors, allowing for precise investigation of EP4-mediated signaling pathways. caymanchem.comrndsystems.commedchemexpress.eu
The compound's selectivity has been rigorously characterized in binding assays. ONO-AE3-208 exhibits a high affinity for the EP4 receptor, with a Ki (inhibitor constant) of 1.3 nM. medchemexpress.commedchemexpress.comrndsystems.com In contrast, its affinity for other receptors is substantially lower, demonstrating its specificity. medchemexpress.comrndsystems.commedchemexpress.eu
Table 2: Binding Affinity (Ki) of ONO-AE3-208 for Prostanoid Receptors
| Receptor | Ki (nM) |
| EP4 | 1.3 |
| EP3 | 30 |
| FP | 790 |
| TP | 2400 |
| EP1 | >10,000 |
| EP2 | >10,000 |
| DP | >10,000 |
| IP | >10,000 |
| Data sourced from multiple references. medchemexpress.comrndsystems.comtocris.com |
Early in vivo studies using ONO-AE3-208 were crucial in defining the physiological and pathophysiological roles of the EP4 receptor. For example, research published in 2002 demonstrated that administration of ONO-AE3-208 to mice with experimentally induced colitis exacerbated the condition, revealing a protective role for EP4 signaling in maintaining gut mucosal integrity. caymanchem.comrndsystems.com Subsequent research has employed ONO-AE3-208 to investigate the role of EP4 in a wide range of biological processes. It has been used to show that EP4 antagonism can inhibit breast cancer metastasis, suppress the invasion and migration of prostate cancer cells, and reduce inflammation in various models. apexbt.comrndsystems.comnih.gov For instance, ONO-AE3-208 was shown to suppress in vitro cell invasion and migration of prostate cancer cells in a dose-dependent manner and also inhibited bone metastasis in a mouse model. nih.gov These foundational studies, enabled by the selectivity of ONO-AE3-208, have cemented the EP4 receptor as a significant research target and established ONO-AE3-208 as a key chemical probe in the field. caymanchem.comcaymanchem.com
Properties
Molecular Formula |
C24H21FN2O3 · Na |
|---|---|
Molecular Weight |
426.4 |
InChI |
InChI=1S/C24H21FN2O3.Na/c1-15(18-11-12-21(25)20-7-3-2-6-19(18)20)24(30)27-22-13-16(14-26)9-10-17(22)5-4-8-23(28)29;/h2-3,6-7,9-13,15H,4-5,8H2,1H3,(H,27,30)(H,28,29);/q;+1/p-1 |
InChI Key |
FTOXXPATZUZQCF-UHFFFAOYSA-M |
SMILES |
FC1=CC=C(C(C(NC2=CC(C#N)=CC=C2CCCC([O-])=O)=O)C)C3=CC=CC=C31.[Na+] |
Synonyms |
4-(4-cyano-2-(2-(4-fluoronaphthalen-1-yl)propanamido)phenyl)butanoate, monosodium salt |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Ono Ae3 208 Sodium Salt Action
Prostanoid Receptor Binding Profile and Selectivity
The efficacy and specificity of ONO-AE3-208 are rooted in its distinct binding affinities for the various prostanoid receptors.
ONO-AE3-208 demonstrates a high affinity and selectivity for the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP4. rndsystems.comselleckchem.commedchemexpress.comtocris.com Research indicates that ONO-AE3-208 is a potent and selective antagonist of the EP4 receptor, with a reported Ki (inhibition constant) value of 1.3 nM. rndsystems.comselleckchem.commedchemexpress.com This high affinity underscores its primary mechanism of action, which is the targeted blockade of EP4 receptor-mediated signaling.
While ONO-AE3-208 is highly selective for the EP4 receptor, it exhibits measurable, albeit significantly lower, affinity for other prostanoid receptors. Specifically, its Ki values for the EP3, FP (prostaglandin F receptor), and TP (thromboxane A2 receptor) are 30 nM, 790 nM, and 2400 nM, respectively. rndsystems.comselleckchem.commedchemexpress.com This differential binding highlights a degree of selectivity, with a substantially weaker interaction at these receptor subtypes compared to EP4.
ONO-AE3-208 shows a negligible affinity for several other prostanoid receptors. Studies have demonstrated that it does not bind significantly to EP1, EP2, DP (prostaglandin D2 receptor), or IP (prostacyclin receptor), with Ki values reported to be greater than 10,000 nM for these receptors. rndsystems.comtocris.com This lack of interaction with other prostanoid receptors further solidifies its profile as a selective EP4 antagonist.
| Receptor | Ki (nM) |
| EP4 | 1.3 |
| EP3 | 30 |
| FP | 790 |
| TP | 2400 |
| EP1 | >10,000 |
| EP2 | >10,000 |
| DP | >10,000 |
| IP | >10,000 |
Downstream Signaling Pathway Modulation
By selectively binding to the EP4 receptor, ONO-AE3-208 modulates intracellular signaling cascades, primarily those initiated by prostaglandin E2.
As a selective EP4 antagonist, ONO-AE3-208 effectively blocks the signaling pathways activated by the binding of PGE2 to the EP4 receptor. nih.gov The EP4 receptor is a G-protein coupled receptor that, upon activation by PGE2, stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). aacrjournals.orgbmj.com ONO-AE3-208 competitively inhibits this interaction, thereby preventing the downstream effects of PGE2-EP4 signaling. For instance, it has been shown to inhibit PGE2-induced interleukin-8 production in colonic epithelial cells. rndsystems.comtocris.com
The EP4 receptor is known to couple with Gs proteins, leading to the activation of adenylyl cyclase and a subsequent rise in intracellular cAMP levels. aacrjournals.orgbmj.com This increase in cAMP activates protein kinase A (PKA), a key enzyme in various cellular processes. In the context of renal physiology, the cAMP/PKA signaling pathway is implicated in processes such as renal tubular epithelial cell function and the development of cystic kidney diseases. embopress.orgnih.govresearchgate.netresearchgate.net By antagonizing the EP4 receptor, ONO-AE3-208 can attenuate the PGE2-mediated activation of the cAMP/PKA axis in the kidney. This modulation of a critical signaling pathway highlights the potential of ONO-AE3-208 to influence renal cellular responses.
Impact on Proteinase-Activated Receptor 2 (PAR2) Signal Transduction and Receptor Internalization
Research into the interplay between prostaglandin signaling and Proteinase-Activated Receptor 2 (PAR2) has revealed that ONO-AE3-208 does not directly influence PAR2 signal transduction pathways that are modulated by PGE2. In studies using HEK293T cells, it was observed that PGE2 inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) that is induced by a PAR2-activating peptide. However, this inhibitory effect of PGE2 on PAR2 signaling was not reversed by the presence of ONO-AE3-208, a selective EP4 receptor antagonist. This finding suggests that the PGE2-mediated inhibition of PAR2 signal transduction occurs through EP receptors other than EP4.
Furthermore, investigations into the mechanisms of this inhibition have shown that PGE2 can induce the internalization of PAR2. This process is believed to be dependent on an increase in intracellular cyclic AMP (cAMP). Given that ONO-AE3-208 did not counteract the effects of PGE2 on PAR2 signaling, it is understood that the EP4 receptor is not involved in the PGE2-induced internalization of PAR2.
Interactions with Cellular Biological Processes
ONO-AE3-208 has been shown to modulate a variety of cellular activities, particularly those involved in inflammation and cancer progression. Its role as an EP4 antagonist allows it to interfere with the diverse downstream effects of PGE2 signaling in different cell types.
Modulation of Cytokine Production (e.g., Interleukin-8) in Epithelial Cells
ONO-AE3-208 has a notable effect on the production of the pro-inflammatory cytokine Interleukin-8 (IL-8) in colonic epithelial cells. In the human colonic epithelial cell line Caco-2, PGE2 is known to induce the production of IL-8, a process that is mediated through the EP4 receptor. The selective EP4 receptor antagonist, ONO-AE3-208, has been demonstrated to abolish this PGE2-induced IL-8 generation nih.gov. This highlights the critical role of the EP4 receptor in mediating inflammatory responses in the gut epithelium.
| Cell Line | Inducing Agent | Compound | Concentration | Effect |
|---|---|---|---|---|
| Caco-2 | PGE2 | ONO-AE3-208 | 1 µmol·L−1 | Abolished IL-8 production |
Regulation of Immune Cell Activation (e.g., Natural Killer T cells, CD4+ T cell proliferation)
ONO-AE3-208 influences the activation and proliferation of several immune cell populations. It has been reported to attenuate the inhibitory effects of PGE2 on the activation of Natural Killer T (NKT) cells.
In the context of inflammatory bowel disease models, ONO-AE3-208 has been shown to impact CD4+ T cell proliferation. In vitro studies using lamina propria mononuclear cells from the colon demonstrated that ONO-AE3-208 enhanced the proliferation of these cells, which include CD4+ T cells jci.orgnih.gov. This effect is attributed to the blockade of the immunosuppressive signals that are normally transduced by PGE2 through the EP4 receptor on T cells. The administration of ONO-AE3-208 in a mouse model of colitis led to a significant proliferation of CD4+ T cells jci.orgnih.gov.
| Immune Cell Type | Experimental Context | Effect of ONO-AE3-208 |
|---|---|---|
| Natural Killer T (NKT) cells | In vitro | Attenuates PGE2-mediated inhibition of activation |
| CD4+ T cells | In vitro (lamina propria mononuclear cells) | Enhanced proliferation |
| CD4+ T cells | In vivo (colitis model) | Induced significant proliferation |
Effects on Cellular Motility, Invasion, and Metastasis in vitro
The EP4 receptor is implicated in the progression and metastasis of various cancers. ONO-AE3-208, by blocking this receptor, has been shown to suppress key processes in cancer cell dissemination. In prostate cancer cell lines, ONO-AE3-208 suppressed in vitro cell invasion and migration in a dose-dependent manner, without affecting cell proliferation nih.gov.
Similarly, in a murine model of breast cancer, antagonism of the EP4 receptor by ONO-AE3-208 was found to inhibit metastasis sci-hub.boxresearchgate.net. Pretreatment of metastatic murine mammary tumor cells with ONO-AE3-208 significantly inhibited their ability to colonize the lungs. This was accompanied by an inhibition of the migratory response of these cells to PGE2 sci-hub.boxresearchgate.net.
| Cancer Type | Cell Line | Process | Effect of ONO-AE3-208 |
|---|---|---|---|
| Prostate Cancer | PC3, LNCaP/EP4+ | Invasion | Dose-dependent suppression |
| Prostate Cancer | Not specified | Migration | Dose-dependent suppression |
| Breast Cancer | 410.4, 66.1 | Migration to PGE2 | Inhibited |
Application in in Vitro Research Models
Investigating EP4-Mediated Cellular Responses in Defined Cell Lines
ONO-AE3-208 is a high-affinity and selective antagonist for the EP4 receptor, with a Ki (inhibitor constant) of 1.3 nM. medchemexpress.comrndsystems.comtocris.com Its selectivity is demonstrated by its less potent effects on other prostanoid receptors, such as EP3 (Ki of 30 nM), FP (Ki of 790 nM), and TP receptors (Ki of 2400 nM). medchemexpress.comrndsystems.comtocris.com This pharmacological profile makes it a valuable tool for dissecting EP4-specific functions in various cell lines.
In human colonic epithelial cell lines, such as Caco-2, PGE2 is known to induce the production of interleukin-8 (IL-8), a potent pro-inflammatory chemokine. nih.gov Studies utilizing ONO-AE3-208 have been crucial in identifying the EP4 receptor as the primary mediator of this response. Research has shown that PGE2 stimulates cAMP-dependent IL-8 synthesis and that this effect is effectively abolished by ONO-AE3-208. nih.gov
In one study, pretreatment of EP4-overexpressing Caco-2 cells with ONO-AE3-208 at a concentration of 1 µmol·L−1 resulted in a greater than 90% inhibition of PGE2-induced luciferase activity, a proxy for gene expression. nih.gov This demonstrates that the PGE2-EP4 signaling axis is a key regulator of inflammatory mediator production in intestinal epithelial cells. rndsystems.comtocris.comnih.gov Further research in Caco-2 cell monolayers has implicated the EP4 receptor, alongside the EP1 receptor, in the regulation of paracellular permeability, a critical aspect of the intestinal barrier function. nih.gov ONO-AE3-208 was used as a tool in these studies to differentiate the roles of the various EP receptor subtypes. nih.gov
The EP4 receptor is implicated in the progression and metastasis of prostate cancer. nih.govu-fukui.ac.jp In vitro studies using the prostate cancer cell lines LNCaP and PC3, which represent different stages and characteristics of the disease, have highlighted the therapeutic potential of EP4 antagonism. accegen.comnih.gov The PC3 cell line, derived from a bone metastasis, exhibits higher EP4 mRNA expression levels compared to the LNCaP cell line, which originated from a lymph node metastasis. nih.govu-fukui.ac.jputoronto.ca
The application of ONO-AE3-208 to these cell lines has demonstrated a significant, dose-dependent suppression of cell invasion and migration without impacting cell proliferation. nih.govu-fukui.ac.jp For instance, a concentration of 10μM ONO-AE3-208 was shown to decrease the wound healing proportion in both PC3 and LNCaP cells. apexbt.com Furthermore, in Transwell invasion assays, ONO-AE3-208 inhibited the invasive capabilities of castration-resistant prostate cancer (CRPC) PC3 cells and LNCaP cells overexpressing EP4 (LNCaP/EP4+) in a dose-dependent manner, with significant effects observed at concentrations of 0.1, 1, and 10 µmol/L. apexbt.comnih.gov
| Cell Line | Assay Type | ONO-AE3-208 Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| PC3 and LNCaP | Wound-Healing Assay | 10 µM | Decreased wound healing proportion | apexbt.com |
| PC3 and LNCaP/EP4+ | Transwell Invasion Assay | 0.1 µM | Inhibition of cell invasion | apexbt.comnih.gov |
| PC3 and LNCaP/EP4+ | Transwell Invasion Assay | 1.0 µM | Dose-dependent inhibition of cell invasion | nih.gov |
| PC3 and LNCaP/EP4+ | Transwell Invasion Assay | 10 µM | Strong inhibition of cell invasion | nih.gov |
The utility of ONO-AE3-208 extends to non-cancer cell systems, such as the renal microvasculature. In studies of isolated, perfused afferent arterioles from the kidney, ONO-AE3-208 has been used to probe the role of the EP4 receptor in regulating vascular tone. It has been observed that arachidonic acid (AA) can cause a dose-dependent dilation of these arterioles. medchemexpress.com This vasodilatory effect is effectively blocked by ONO-AE3-208, indicating that it is mediated through the local production of prostaglandins (B1171923) that subsequently act on the EP4 receptor. medchemexpress.com Similarly, PGE2-induced relaxation of the afferent arteriole was shown to be reversed by the application of ONO-AE3-208. nih.gov
Assessment of EP4 Antagonism on Cellular Processes
By selectively blocking the EP4 receptor, ONO-AE3-208 allows for the detailed examination of the downstream cellular processes that are regulated by this signaling pathway.
A primary focus of research involving ONO-AE3-208 has been its effect on cell invasion and migration, which are hallmark processes of cancer metastasis. nih.govadooq.com As detailed in the context of prostate cancer cell lines, ONO-AE3-208 consistently suppresses the invasive and migratory potential of cancer cells in a dose-dependent fashion. nih.govu-fukui.ac.jp This inhibitory effect is not limited to prostate cancer. In models of oral cancer, PGE2-induced cell migration was negated by ONO-AE3-208, further establishing the critical role of EP4 signaling in promoting cancer cell motility across different tumor types. nih.gov
| Cell Type | Stimulus | Effect of ONO-AE3-208 | Reference |
|---|---|---|---|
| Prostate Cancer (PC3, LNCaP) | Endogenous/Exogenous PGE2 | Suppressed cell invasion and migration | nih.govu-fukui.ac.jp |
| Oral Cancer Cells | PGE2 | Negated PGE2-induced cell migration | nih.gov |
| Mammary Tumor Cells | Endogenous PGE2 | Reduces metastasis | rndsystems.comtocris.com |
The activation of the EP4 receptor initiates signaling cascades that lead to changes in gene expression and protein function. ONO-AE3-208 has been pivotal in identifying the specific genes and proteins regulated by this pathway. As mentioned, ONO-AE3-208 blocks PGE2-induced IL-8 production in Caco-2 cells, indicating a regulatory role at the level of gene expression or protein synthesis/secretion. rndsystems.comtocris.comnih.gov
In oral cancer cells, EP4 signaling has been shown to upregulate the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes that are crucial for breaking down the extracellular matrix during invasion. nih.gov Gelatin zymography experiments revealed that PGE2 increased the activity of both MMP-2 and MMP-9, and this effect was negated by ONO-AE3-208. nih.gov This suggests that EP4 antagonism can inhibit cancer cell invasion by downregulating the expression and activity of key matrix-degrading enzymes. The signaling pathways implicated downstream of EP4 activation are often cell-type specific, involving pathways such as cAMP/PKA and PI3K. nih.govnih.govresearchgate.net
Studies on Signaling Pathway Activation (e.g., β-arrestin recruitment assays)
The prostaglandin (B15479496) E2 (PGE2) receptor EP4 is a G-protein coupled receptor (GPCR) that, upon activation, can initiate signals through multiple intracellular pathways. Beyond the well-established Gαs-cAMP pathway, the EP4 receptor also engages G-protein independent signaling cascades, notably through the recruitment of β-arrestins. nih.govnih.gov β-arrestins are versatile adapter proteins that can mediate receptor desensitization and internalization, and also act as signal transducers by forming signaling complexes. scispace.comnih.govnih.govfrontiersin.org ONO-AE3-208, a selective antagonist of the EP4 receptor, has been instrumental in elucidating the physiological and pathological roles of EP4 signaling, although direct studies of its effect on β-arrestin recruitment are not extensively detailed in the current literature. medchemexpress.comtocris.comnih.gov
While direct β-arrestin recruitment assays specifically characterizing ONO-AE3-208 are not widely published, the broader context of EP4 receptor signaling provides a framework for understanding its potential impact on this pathway. The EP4 receptor's ability to couple with β-arrestin has been demonstrated in various in vitro models. nih.govpnas.org For instance, the phosphorylation of the EP4 receptor is a critical step that facilitates the recruitment of β-arrestin 1. nih.govpnas.org This interaction can lead to the activation of downstream signaling molecules such as c-Src, which in turn can transactivate the epidermal growth factor receptor (EGFR) and stimulate pathways like the Akt signaling cascade. pnas.orgmdpi.com This β-arrestin-dependent signaling has been implicated in cellular processes such as migration and metastasis in colorectal cancer. pnas.org
The functional selectivity of ligands for the EP4 receptor, meaning their ability to preferentially activate one signaling pathway over another, has been explored. Studies using bioluminescence resonance energy transfer (BRET) assays have successfully characterized the potency and efficacy of various EP4 agonists for activating Gαs, Gαi, and β-arrestin pathways. nih.gov These assays have revealed that different ligands can exhibit bias towards either G-protein or β-arrestin-mediated signaling. For example, while PGE2 is more selective for Gαs activation, other ligands have shown a bias towards β-arrestin recruitment. nih.gov Although these studies have not included ONO-AE3-208, they establish the principle that EP4 receptor signaling can be differentially modulated, and that β-arrestin recruitment is a key aspect of its function.
Given that ONO-AE3-208 is a potent and selective antagonist of the EP4 receptor, it is expected to inhibit all downstream signaling pathways initiated by agonist binding, including those mediated by β-arrestin. medchemexpress.comtocris.com In vitro studies using ONO-AE3-208 have demonstrated its ability to suppress cell invasion and migration in prostate cancer models, processes that can be influenced by β-arrestin-mediated signaling. nih.govapexbt.com By blocking the initial agonist-induced conformational change of the EP4 receptor, ONO-AE3-208 would consequently prevent the necessary receptor phosphorylation and subsequent recruitment of β-arrestin, thereby inhibiting the formation of β-arrestin-scaffolded signaling complexes.
The table below summarizes the known interactions and signaling pathways of the EP4 receptor that are relevant to understanding the potential effects of ONO-AE3-208 on β-arrestin recruitment.
| Signaling Pathway | Key Interacting Proteins | Downstream Effects | Relevance to ONO-AE3-208 |
|---|---|---|---|
| Gαs-cAMP | Gαs, Adenylyl Cyclase | Increased intracellular cAMP | Inhibited by ONO-AE3-208 |
| β-arrestin Dependent | β-arrestin 1, c-Src | EGFR transactivation, Akt activation, cell migration | Presumably inhibited by ONO-AE3-208 by preventing initial receptor activation |
| Gαi | Gαi | Inhibition of adenylyl cyclase | Inhibited by ONO-AE3-208 |
While direct experimental data from β-arrestin recruitment assays for ONO-AE3-208 is lacking, the established role of β-arrestin in EP4 receptor signaling strongly suggests that the antagonistic action of ONO-AE3-208 would involve the blockade of this pathway. Future studies employing techniques such as BRET or other protein-protein interaction assays could provide a more definitive characterization of the effect of ONO-AE3-208 on the EP4 receptor-β-arrestin interaction.
Utility in in Vivo Preclinical Models Non Human
Gastrointestinal and Inflammatory Bowel Disease Research Models
The role of the EP4 receptor in maintaining intestinal homeostasis has been extensively investigated using ONO-AE3-208 in models of inflammatory bowel disease.
In murine models of colitis induced by dextran sodium sulfate (DSS), the administration of ONO-AE3-208 has been shown to exacerbate the disease, highlighting the protective role of EP4 signaling in the gut. researchgate.netresearchgate.net Wild-type mice treated with 3% DSS, which typically induces only mild colitis, developed severe colitis when co-administered with ONO-AE3-208. researchgate.net This effect mimicked the phenotype observed in EP4 receptor-deficient mice, which also develop severe colitis under the same conditions.
The administration of the EP4 antagonist led to a significant suppression of recovery from colitis. researchgate.net Key clinical parameters were worsened in mice receiving ONO-AE3-208 compared to vehicle-treated controls. These findings underscore the crucial role of the EP4 receptor in mitigating intestinal inflammation.
Table 1: Effect of ONO-AE3-208 on DSS-Induced Colitis in C57BL/6 Mice
| Clinical Parameter | Vehicle + 3% DSS | ONO-AE3-208 + 3% DSS |
|---|---|---|
| Body Weight Loss | Marginal | Significantly Increased |
| Diarrhea Score | Low | Significantly Higher |
| Hemoccult Score | Low | Significantly Higher |
This table summarizes representative findings from studies where ONO-AE3-208 was administered to mice with DSS-induced colitis. researchgate.net
The exacerbation of colitis by ONO-AE3-208 is linked to the impairment of mucosal barrier function. The EP4 receptor is critical for maintaining the integrity of the intestinal lining. Antagonism of this receptor leads to significant mucosal damage, including epithelial loss and crypt damage. Furthermore, studies in EP4-deficient mice, a phenotype mimicked by ONO-AE3-208 administration, revealed a reduced expression of genes associated with mucosal repair and remodeling. This suggests that EP4 signaling is vital for the protective and regenerative mechanisms within the gut mucosa.
Immunological and Autoimmune Disease Research Models
ONO-AE3-208 has been utilized to probe the function of the EP4 receptor in the context of autoimmune diseases, particularly those involving T-cell mediated inflammation.
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for human multiple sclerosis. Research investigating the role of the PGE2-EP4 pathway in this model has shown that ONO-AE3-208 can modulate the disease course. When administered during the immunization phase of EAE induction, ONO-AE3-208 significantly suppressed the clinical signs of the disease. However, it had no significant effect when administered only during the elicitation phase, suggesting that EP4 signaling plays a facilitative role primarily in the initial stages of the autoimmune response in this model.
Studies have demonstrated that ONO-AE3-208 has a direct impact on immune cell function. In the context of colitis models, administration of the EP4 antagonist induced significant proliferation of CD4+ T cells in the gut. Furthermore, in vitro experiments using lamina propria mononuclear cells isolated from the colon showed that ONO-AE3-208 enhanced both the proliferation and the production of Th1 cytokines, indicating that EP4 signaling normally serves to downregulate this aspect of the immune response in the intestine.
Oncology Research Models
The involvement of the EP4 receptor in cancer progression has been a key area of investigation, with ONO-AE3-208 being used as a tool to explore its therapeutic potential.
In oncology research, ONO-AE3-208 has demonstrated efficacy in suppressing cancer metastasis in various preclinical models. In a murine model of breast cancer, the compound was found to reduce the metastasis of mammary tumor cells.
Significant findings have also emerged from prostate cancer research. In a bone metastatic mouse model using human prostate cancer cells (PC3), treatment with ONO-AE3-208 suppressed the development of bone metastasis. nih.gov In vitro studies corroborated these findings, showing that ONO-AE3-208 suppressed the invasion and migration of prostate cancer cells in a dose-dependent manner, without affecting cell proliferation. nih.gov This indicates that the anti-metastatic effect is not due to cytotoxicity but rather to the inhibition of pathways specifically involved in cell motility and invasion.
Table 2: Effect of ONO-AE3-208 in Preclinical Oncology Models
| Cancer Type | Model | Key Finding |
|---|---|---|
| Prostate Cancer | In vivo bone metastasis mouse model (PC3 cells) | Suppressed formation of bone metastasis. nih.gov |
| Prostate Cancer | In vitro cell line studies (PC3, LNCaP) | Suppressed cell invasion and migration dose-dependently. nih.gov |
Renal Physiology and Pathophysiology Research Models
ONO-AE3-208 has been instrumental in clarifying the role of the EP4 receptor in kidney function and disease, particularly in the regulation of blood pressure and glomerular filtration.
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade for regulating blood pressure and fluid balance. wikipedia.org Studies using mouse models have demonstrated that the EP4 receptor is a key mediator of PGE2-induced renin secretion from the kidneys. Renin is the enzyme that initiates the RAAS cascade. nih.gov
In a model designed to mimic the salt-wasting and hyperreninism seen in Hyperprostaglandin E syndrome/antenatal Bartter syndrome, chronic administration of the diuretic furosemide was used to stimulate PGE2 production. nih.gov In this model, pharmacological blockade of the EP4 receptor with ONO-AE3-208 in wild-type mice led to a significant decrease in renin mRNA expression and plasma renin concentration, mimicking the results seen in mice genetically deficient in the EP4 receptor. nih.gov This demonstrates a direct link between EP4 signaling and the regulation of renin, a central component of the RAAS.
ONO-AE3-208 has been used to investigate renal feedback mechanisms that control glomerular filtration. One such mechanism is Connecting Tubule Glomerular Feedback (CTGF), where increased sodium chloride reabsorption in the connecting tubule (CNT) leads to the dilation of the afferent arteriole, the small artery that supplies blood to the glomerulus. nih.govahajournals.org
Experiments using microdissected and perfused rabbit afferent arterioles with the CNT intact have shown that this vasodilation is mediated by PGE2 acting on EP4 receptors. nih.govahajournals.org The application of ONO-AE3-208 completely abolished the CTGF response, preventing the afferent arteriole from dilating in response to increased salt in the connecting tubule. nih.govahajournals.org This finding pinpoints the EP4 receptor as an essential component in this specific renal feedback loop. nih.gov
In furosemide-induced models of tubulopathy, which simulate certain kidney diseases, ONO-AE3-208 blunted the diuretic and salt-losing effects of furosemide, further underscoring the role of EP4 in mediating prostaglandin's effects on tubular function. nih.gov
Table 3: Effect of ONO-AE3-208 on Connecting Tubule Glomerular Feedback (CTGF)
| Experimental Condition | Afferent Arteriole Diameter Change (μm) | Conclusion |
| Control (CTGF induced) | 9.4 ± 0.5 | CTGF causes significant vasodilation. |
| ONO-AE3-208 + CTGF induction | -0.6 ± 0.2 | ONO-AE3-208 abolishes CTGF-mediated vasodilation. nih.gov |
Glomerular hyperfiltration (an abnormally high glomerular filtration rate) and albuminuria (the presence of albumin in the urine) are key indicators of kidney damage. nih.gov The role of EP4 signaling in these pathologies has been explored in both zebrafish and rat models. ahajournals.org
In zebrafish embryos, a model organism valued for its transparent body and rapid development, stimulation with PGE2 was shown to induce an albuminuria-like phenotype. nih.govahajournals.org Treatment with ONO-AE3-208 reduced this phenotype, indicating that EP4 signaling is involved in the breakdown of the glomerular filtration barrier. ahajournals.org
Similarly, in the Munich Wistar Frömter (MWF) rat, a genetic model that develops spontaneous glomerular hyperfiltration and albuminuria, elevated levels of PGE2 were observed in the glomeruli. ahajournals.orgnih.gov Pharmacological blockade of the EP4 receptor with ONO-AE3-208 in these rats led to a reduction in albuminuria. ahajournals.org Notably, when combined with an EP2 receptor antagonist, the suppressive effect on albuminuria was even more pronounced. nih.govahajournals.org These studies suggest that targeting EP4 signaling could be a viable strategy to protect the kidney in conditions of glomerular hyperfiltration. ahajournals.orgresearchgate.net
Effects on Experimental Kidney Disease Development (diabetic and non-diabetic)
The therapeutic potential of ONO-AE3-208, a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4), has been investigated in various preclinical models of both diabetic and non-diabetic kidney disease. Research findings indicate that the inhibition of the EP4 receptor can mitigate renal injury through mechanisms distinct from standard treatments like renin-angiotensin system blockade nih.gov.
In rodent models of diabetic nephropathy, ONO-AE3-208 has demonstrated beneficial effects. Specifically, in db/db mice, a model for type 2 diabetes, treatment with ONO-AE3-208 led to a reduction in albuminuria and mesangial matrix accumulation nih.gov. Furthermore, in a streptozotocin (STZ)-induced diabetic model in eNOS knockout mice, which exhibits more severe diabetic kidney injury, ONO-AE3-208 treatment was associated with decreased urinary nephrin and albumin excretion nih.gov. In vitro studies have complemented these findings, showing that EP4 inhibition can prevent the dedifferentiation of glomerular podocytes induced by transforming growth factor-ß1 (TGF-ß1), a key profibrotic growth factor in kidney disease nih.gov.
The utility of ONO-AE3-208 extends to non-diabetic models of chronic kidney disease (CKD). In rats that have undergone subtotal nephrectomy, a model of CKD resulting from reduced renal mass, administration of ONO-AE3-208 attenuated the development of proteinuria and glomerular scarring nih.govresearchgate.net. These findings suggest that EP4 receptor inhibition may represent a novel therapeutic strategy for a broader range of kidney diseases beyond those caused by diabetes.
Table 1: Effects of ONO-AE3-208 in Preclinical Models of Kidney Disease
| Model | Type of Kidney Disease | Key Findings |
|---|---|---|
| db/db mice | Diabetic | Reduced albuminuria and mesangial matrix accumulation nih.gov. |
| STZ-diabetic eNOS knockout mice | Diabetic | Decreased urinary nephrin and albumin excretion nih.gov. |
| Subtotally nephrectomized rats | Non-diabetic | Attenuated proteinuria and glomerular scarring nih.govresearchgate.net. |
| In vitro (glomerular podocytes) | N/A | Prevented TGF-ß1 induced dedifferentiation nih.gov. |
Neurobiological and Cognitive Function Research Models
Evaluation in Mouse Models of Alzheimer's Disease and Cognitive Impairment
The role of the EP4 receptor in the pathophysiology of Alzheimer's disease has been a subject of investigation, with studies suggesting that its inhibition could be a therapeutic avenue. In preclinical research, ONO-AE3-208 has been evaluated for its effects on cognitive function and Alzheimer's-related pathology in mouse models.
In a notable study utilizing APP23 mice, a transgenic model that expresses a mutant form of human amyloid precursor protein and develops amyloid-β (Aβ) plaques, oral administration of ONO-AE3-208 was found to improve cognitive performance researchgate.net. This improvement in cognitive function was accompanied by a reduction in the levels of Aβ in the brain researchgate.net. The proposed mechanism for this effect involves the suppression of Aβ production through the inhibition of endocytosis and the activation of γ-secretase, a key enzyme in the generation of Aβ peptides researchgate.net.
Furthermore, mice genetically deficient in the EP4 receptor exhibited lower levels of Aβ plaque deposition and reduced neuronal and synaptic loss compared to control mice, reinforcing the idea that targeting the EP4 receptor could be beneficial researchgate.net. While some in vitro studies have shown that EP4 receptor agonism can have anti-inflammatory effects on microglia treated with Aβ42, the in vivo data with ONO-AE3-208 suggests that antagonism of this receptor provides a net therapeutic benefit in the context of Alzheimer's disease models nih.govnih.govucl.ac.uk.
Table 2: Effects of ONO-AE3-208 in a Mouse Model of Alzheimer's Disease
| Model | Key Findings | Proposed Mechanism of Action |
|---|---|---|
| APP23 transgenic mice | Improved cognitive performance researchgate.net. | Suppression of Aβ production via inhibition of endocytosis and γ-secretase activation researchgate.net. |
| Decreased brain levels of Aβ researchgate.net. |
Vascular Biology and Aneurysm Formation Models
Role in Abdominal Aortic Aneurysm (AAA) Formation and Elastic Fiber Degradation
The involvement of the EP4 receptor in the pathogenesis of abdominal aortic aneurysms (AAA) has been elucidated through preclinical studies, where its inhibition has shown promise in preventing aneurysm development. ONO-AE3-208 has been instrumental in demonstrating the therapeutic potential of targeting this pathway.
In mouse models of AAA induced by angiotensin II (AngII) infusion in apolipoprotein E-deficient (ApoE−/−) mice, oral administration of ONO-AE3-208 resulted in a dose-dependent inhibition of AAA formation researchgate.netmedchemexpress.com. This protective effect was associated with a significant reduction in the degradation of elastic fibers within the aortic wall researchgate.net. The degradation of these fibers is a critical event in the weakening of the aortic wall and subsequent aneurysmal dilatation.
The mechanism underlying the beneficial effects of ONO-AE3-208 in these models involves the modulation of inflammatory and matrix-degrading pathways. Treatment with ONO-AE3-208 was shown to decrease the activation of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes that are crucial for the breakdown of extracellular matrix components like elastin researchgate.net. Furthermore, in organ cultures of human AAA tissues, ONO-AE3-208 dose-dependently decreased MMP-2 activation and the production of the pro-inflammatory cytokine interleukin-6 (IL-6) researchgate.netmedchemexpress.com. These findings underscore the role of EP4 signaling in the inflammatory and tissue-remodeling processes that drive AAA formation and suggest that its antagonism with compounds like ONO-AE3-208 could be a viable therapeutic strategy.
Table 3: Effects of ONO-AE3-208 on Abdominal Aortic Aneurysm Formation
| Model | Key Findings | Molecular Effects |
|---|---|---|
| Angiotensin II-infused ApoE−/− mice | Dose-dependent inhibition of AAA formation researchgate.netmedchemexpress.com. | Decreased activation of MMP-2 and MMP-9 researchgate.net. |
| Reduced elastic fiber degradation researchgate.net. | ||
| Human AAA tissue organ culture | Decreased MMP-2 activation researchgate.netmedchemexpress.com. | |
| Decreased IL-6 production researchgate.netmedchemexpress.com. |
Advanced Research Methodologies Employing Ono Ae3 208 Sodium Salt
Computational Structural Biology and Molecular Dynamics Simulations
The elucidation of the crystal structure of the EP4 receptor in complex with ONO-AE3-208 has been a significant milestone, providing a structural basis for understanding its mechanism of action and for the rational design of new ligands.
The crystal structure of the human EP4 receptor bound to ONO-AE3-208, solved at a resolution of 3.2 Å (PDB ID: 5YWY), has been instrumental for computational docking studies. rcsb.org This structural information provides a detailed view of the antagonist's binding pocket, revealing key interactions between the ligand and the receptor. rcsb.orgresearchgate.net Researchers have utilized this static snapshot of the ligand-receptor complex as a template for virtual screening and structure-based drug design. researchgate.netnih.gov
Table 1: Crystallographic Data for PDB ID 5YWY
| Parameter | Value |
|---|---|
| PDB ID | 5YWY |
| Resolution | 3.20 Å |
| R-Value Work | 0.222 |
| R-Value Free | 0.252 |
| Method | X-RAY DIFFRACTION |
Data sourced from RCSB PDB. rcsb.org
The 5YWY crystal structure reveals that ONO-AE3-208 binds at the interface with the lipid bilayer, near the highly conserved arginine residue Arg316 in the seventh transmembrane domain. rcsb.org The extracellular surface of the receptor is capped by the extracellular loops, which limit solvent access to the binding pocket. researchgate.net This structural detail offers crucial insights into how ligands may enter the binding pocket from the membrane bilayer. rcsb.org
Analysis of the co-crystal structure allows for the identification of specific amino acid residues that form hydrogen bonds and other non-covalent interactions with the antagonist. nih.gov For example, molecular docking studies based on this structure have shown that the carboxylic acid and carbonyl functional groups of antagonists can form hydrogen bonds with residues such as Thr168, Arg316, and Thr76 of the EP4 receptor. nih.gov This detailed interaction mapping is fundamental for understanding the basis of ONO-AE3-208's high affinity and selectivity, and it guides the design of new compounds with improved or altered binding properties.
Receptor Activity and Ligand Binding Assays
ONO-AE3-208 is frequently used as a reference compound and a pharmacological tool in a variety of in vitro assays designed to characterize the activity of the EP4 receptor and to screen for new ligands.
Radioligand displacement assays are a classic method used to determine the binding affinity of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to a receptor. merckmillipore.comnih.gov In the context of the EP4 receptor, these assays often utilize radiolabeled PGE2, such as [3H]PGE2, to label the binding sites. researchgate.net The addition of increasing concentrations of an unlabeled compound, like ONO-AE3-208 or novel drug candidates, results in the displacement of the radioligand.
The concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand is known as the IC50 value. This can be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the ligand for the receptor. ONO-AE3-208 exhibits a high affinity for the EP4 receptor, with reported Ki values in the low nanomolar range. medchemexpress.comselleckchem.com Its selectivity is demonstrated by its significantly lower affinity for other prostanoid receptors. medchemexpress.comselleckchem.comrndsystems.comtocris.commedchemexpress.com
Table 2: Binding Affinity (Ki) of ONO-AE3-208 for Prostanoid Receptors
| Receptor | Ki (nM) |
|---|---|
| EP4 | 1.3 |
| EP3 | 30 |
| FP | 790 |
| TP | 2400 |
| EP1, EP2, DP, IP | >10,000 |
Data compiled from multiple sources. selleckchem.comrndsystems.comtocris.com
Upon activation by an agonist, G protein-coupled receptors (GPCRs) like EP4 not only couple to G proteins but also recruit β-arrestin proteins, which mediate receptor desensitization and downstream signaling. nih.gov β-arrestin recruitment assays have become a powerful tool for studying GPCR activation and for identifying both agonists and antagonists. eubopen.orgnih.gov
The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output, with Transcriptional activation following Arrestin Translocation) assay is a high-throughput screening platform that measures β-arrestin2 recruitment. researchgate.netunc.eduyoutube.com In this system, receptor activation leads to the recruitment of a β-arrestin-TEV protease fusion protein, which cleaves a transcription factor from the receptor's C-terminus, ultimately driving the expression of a reporter gene like luciferase. eubopen.org This assay can be used in "antagonist mode" to measure the ability of compounds like ONO-AE3-208 to block agonist-induced β-arrestin recruitment. researchgate.net For example, concentration-response curves for novel compounds have been generated using the PRESTO-Tango assay to confirm their antagonist activity at the EP4 receptor. researchgate.net
Genetic Knockout and Pharmacological Inhibition Paradigms
To elucidate the specific role of the EP4 receptor in complex biological processes, researchers often combine pharmacological inhibition using selective antagonists like ONO-AE3-208 with genetic approaches, such as using knockout mice that lack the EP4 receptor. This dual approach provides robust evidence for the involvement of a specific receptor pathway.
In studies of inflammatory conditions and cancer, ONO-AE3-208 is used to block EP4 signaling in wild-type animal models. The resulting physiological or pathological outcomes are then compared to those observed in EP4 knockout mice. For instance, studies on experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, showed that administering ONO-AE3-208 during the immunization phase suppressed disease signs, confirming a facilitative role for PGE2-EP4 signaling that was consistent with findings in EP4 knockout mice. researchgate.net
Similarly, in cancer research, ONO-AE3-208 has been used to demonstrate the role of EP4 in tumor progression and metastasis. medchemexpress.comnih.gov For example, in a mouse model of prostate cancer, treatment with ONO-AE3-208 suppressed the castration-resistant progression of tumors, an effect that was linked to the upregulation of EP4 in the cancer cells. aacrjournals.org In another study, ONO-AE3-208 was shown to inhibit in vitro cell invasion and migration of prostate cancer cells and suppress in vivo bone metastasis. nih.gov These pharmacological inhibition studies, often complemented by experiments involving the overexpression or silencing of the EP4 receptor gene, have solidified the role of EP4 signaling in cancer biology. nih.govnih.gov
Comparative Studies with EP4 Receptor Knockout Animal Models
A powerful approach to validating the specificity of a pharmacological agent is to compare its effects with those observed in genetically modified animal models, such as knockout mice, that lack the target receptor. In the context of ONO-AE3-208, studies have been conducted to compare its effects with those in EP4 receptor knockout (EP4-/-) mice, particularly in models of autoimmune disease.
In a key study utilizing an experimental autoimmune encephalomyelitis (EAE) mouse model, a condition that mimics multiple sclerosis, the administration of ONO-AE3-208 was found to significantly suppress the signs of the disease. ahajournals.org This effect was most pronounced when the antagonist was administered during the immunization phase of the disease model. ahajournals.org Notably, these findings corroborated the results obtained from EP4-/- mice, which also exhibited suppression of EAE. ahajournals.org This strong correlation between the pharmacological blockade by ONO-AE3-208 and the genetic deletion of the EP4 receptor provides compelling evidence that the therapeutic effects of ONO-AE3-208 are indeed mediated through the specific inhibition of the EP4 receptor.
| Animal Model | Intervention | Key Finding | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) Mice | ONO-AE3-208 administration | Significant suppression of EAE signs | ahajournals.org |
| EP4 Receptor Knockout (EP4-/-) Mice | Genetic deletion of EP4 receptor | Suppression of EAE | ahajournals.org |
Integration into Multi-Pathway Inhibition Strategies
The complexity of many diseases, particularly cancer, often involves the activation of multiple signaling pathways. This has led to the development of therapeutic strategies that involve the simultaneous inhibition of several of these pathways. ONO-AE3-208 is being explored in such multi-pathway inhibition strategies, primarily in the field of oncology.
The rationale for this approach stems from the understanding that the PGE2-EP4 signaling pathway can contribute to an immunosuppressive tumor microenvironment. Preclinical data suggest that modulating this pathway with EP4 receptor antagonists may complement the action of other immuno-oncology therapies. There is consideration for combining ONO-4578, a selective EP4 antagonist, with immune checkpoint inhibitors like anti-PD-1 and anti-CTLA-4 antibodies. The aim is to enhance the anti-tumor immune response by targeting both the PGE2-EP4 pathway and the PD-1/PD-L1 or CTLA-4 pathways, which are critical for T-cell regulation.
While specific in-depth studies detailing the synergistic effects of ONO-AE3-208 with other pathway inhibitors are emerging, the concept of combination therapy is a significant area of investigation. The blockade of the EP4 receptor is hypothesized to reduce the immunosuppressive effects of PGE2, thereby making the tumor more susceptible to the actions of other immunotherapies.
Advanced Biological Analysis Techniques
To fully understand the cellular and molecular effects of ONO-AE3-208, researchers employ a range of advanced biological analysis techniques. These methods allow for a detailed examination of changes in gene expression, cellular structure, and biochemical pathways following the administration of the compound.
Transcriptome Analysis (e.g., mRNA expression via qPCR)
Transcriptome analysis provides a snapshot of the genes that are actively being expressed in a cell or tissue at a given time. A common and precise method for this is quantitative polymerase chain reaction (qPCR), which can measure the amount of a specific messenger RNA (mRNA) molecule.
In studies investigating the role of the EP4 receptor in cancer, qPCR has been used to measure the mRNA expression levels of the EP4 receptor itself. For instance, in prostate cancer cell lines, the expression levels of EP4 mRNA were evaluated to establish a correlation between EP4 expression and the metastatic potential of the cells. nih.gov Furthermore, after treatment with ONO-AE3-208, the expression of genes downstream of the EP4 signaling pathway can be quantified to elucidate the mechanism of action of the antagonist. For example, studies have examined the effect of ONO-AE3-208 on the expression of inflammatory mediators at the mRNA level.
| Cell Line/Tissue | Analytical Technique | Target Gene | Finding | Reference |
| Prostate Cancer Cell Lines (LNCaP, PC3) | qPCR | EP4 mRNA | Higher EP4 mRNA expression correlated with increased cell invasiveness. | nih.gov |
High-Resolution Microscopy (e.g., Confocal, Electron Microscopy)
High-resolution microscopy techniques are essential for visualizing the subcellular localization of receptors and the fine structural changes within cells and tissues that may occur as a result of pharmacological intervention.
In a study investigating the role of EP2 and EP4 receptors in a model of glomerular hyperfiltration, high-resolution confocal and electron microscopy were employed. ahajournals.org These powerful imaging techniques were used to analyze the detailed structure of the glomeruli and the glomerular filtration barrier in zebrafish and rat models that were treated with ONO-AE3-208. ahajournals.org Confocal microscopy allows for the three-dimensional reconstruction of fluorescently labeled structures within cells, while electron microscopy provides ultrastructural details at a very high resolution. These methodologies are critical for understanding how the inhibition of the EP4 receptor by ONO-AE3-208 might lead to structural changes at the cellular and subcellular levels.
Biomedical Imaging Techniques (e.g., Bioluminescent Imaging, Magnetic Resonance Imaging)
Biomedical imaging techniques are non-invasive methods that allow for the visualization of biological processes in living organisms over time. These techniques are particularly valuable in preclinical studies for assessing the efficacy of therapeutic agents.
Bioluminescent imaging (BLI) has been utilized in studies involving ONO-AE3-208 to monitor disease progression, particularly in cancer research. In a bone metastatic mouse model of prostate cancer, luciferase-expressing cancer cells were used. nih.gov The light emitted by these cells can be detected and quantified, providing a measure of the tumor burden. In this model, BLI was used to observe the effect of ONO-AE3-208 administration on the development of bone metastasis. nih.gov The results showed that ONO-AE3-208 treatment suppressed the in vivo bone metastasis of the prostate cancer cells. nih.gov
| Imaging Technique | Animal Model | Application | Finding with ONO-AE3-208 | Reference |
| Bioluminescent Imaging (BLI) | Bone Metastatic Mouse Model (Prostate Cancer) | Monitoring of tumor burden and metastasis | Suppressed in vivo bone metastasis | nih.gov |
Lipidomic Analysis (e.g., LC/ESI-MS/MS for PGE2 levels)
Lipidomics is the large-scale study of lipids in biological systems. A key application in the context of ONO-AE3-208 research is the precise measurement of prostaglandins (B1171923), such as PGE2, and their metabolites. Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) is a highly sensitive and specific method for quantifying these lipid mediators.
This technique is crucial for understanding the pharmacodynamic effects of ONO-AE3-208. By inhibiting the EP4 receptor, ONO-AE3-208 is expected to block the downstream effects of PGE2. Measuring the levels of PGE2 and its metabolites in biological samples (such as plasma, urine, or tissue homogenates) before and after treatment with ONO-AE3-208 can provide direct evidence of the compound's impact on the prostaglandin (B15479496) pathway. In studies of kidney disease, for example, time-course lipidomic analysis of PGE2 and its downstream metabolites has been conducted in urine, plasma, and kidney tissues of rat models using LC/ESI-MS/MS. frontiersin.orgfrontiersin.org While these particular studies did not administer ONO-AE3-208, they establish the methodology for assessing the renal PGE2 metabolic pathway, a critical aspect for evaluating the effects of an EP4 antagonist. The application of such lipidomic analyses in studies with ONO-AE3-208 would be instrumental in correlating the pharmacological intervention with changes in the levels of key bioactive lipids.
Comparative Pharmacological Studies and Research Tool Validation
Differentiation from Other EP4 Receptor Antagonists in Research Settings
In the landscape of EP4 receptor antagonists used in research, ONO-AE3-208 is distinguished by its well-documented selectivity profile and its foundational role in numerous preclinical studies. While a variety of EP4 antagonists exist, such as Grapiprant, E7046, and L-161,982, ONO-AE3-208 often serves as a benchmark due to its early and widespread use in defining EP4 receptor functions.
Differentiation in research applications arises from specific pharmacological properties. For instance, the publication of the crystal structure of the human EP4 receptor in complex with ONO-AE3-208 provides a precise structural basis for its mechanism of action. nih.govguidetopharmacology.org This structural insight allows for a more nuanced interpretation of experimental results and offers a template for the design of new antagonists. nih.gov When compared to other antagonists like Grapiprant, structural analyses have revealed differences in their respective binding pockets within the EP4 receptor, which can account for variations in potency and selectivity. biorxiv.org
In functional studies, the choice of antagonist can be critical. For example, in a study on oral squamous cell carcinoma, ONO-AE3-208 was used to confirm that EP4 receptor signaling was not involved in the growth of these particular cancer cell lines, in contrast to the effects seen with an EP3 antagonist. spandidos-publications.com This highlights its utility as a specific probe to dissect the involvement of different prostanoid receptor subtypes in complex biological processes. The extensive body of literature employing ONO-AE3-208 provides researchers with a robust set of reference data, making it a reliable tool for validating new hypotheses regarding EP4 signaling.
Assessment of Specificity and Potential Off-Target Effects in Experimental Design
A crucial aspect of validating a research tool is the thorough assessment of its target specificity. ONO-AE3-208 is characterized as a high-affinity and selective EP4 receptor antagonist. tocris.comutechproducts.com Its binding affinity (Ki) has been quantified for a range of prostanoid receptors, demonstrating a clear preference for the EP4 receptor. medchemexpress.comselleckchem.comaacrjournals.org
The compound shows the highest affinity for the EP4 receptor, with a reported Ki value of 1.3 nM. medchemexpress.comselleckchem.comaacrjournals.org Its affinity for other prostanoid receptors is significantly lower. For instance, it is approximately 23-fold more selective for EP4 than for the EP3 receptor (Ki = 30 nM). tocris.commedchemexpress.com For other receptors like FP and TP, the affinity is substantially weaker, with Ki values of 790 nM and 2400 nM, respectively. tocris.commedchemexpress.com Importantly, ONO-AE3-208 displays no significant affinity for EP1, EP2, DP, or IP receptors, with Ki values greater than 10,000 nM. tocris.comutechproducts.comaacrjournals.org
This selectivity profile is paramount for the proper design of experiments. Researchers must consider these affinity values when determining the concentrations to be used. While ONO-AE3-208 is highly selective for EP4 at lower nanomolar concentrations, higher concentrations could potentially engage the EP3 receptor, leading to confounding off-target effects. aacrjournals.org Therefore, careful dose-response studies are essential to ensure that the observed biological effects are solely attributable to the antagonism of the EP4 receptor. One study noted that while concentrations of 10 to 100 nmol/L are sufficient to antagonize EP4, higher concentrations could also affect the EP3 receptor. aacrjournals.org
| Receptor Subtype | Binding Affinity (Ki) in nM |
|---|---|
| EP4 | 1.3 |
| EP3 | 30 |
| FP | 790 |
| TP | 2400 |
| EP1 | >10,000 |
| EP2 | >10,000 |
| DP | >10,000 |
| IP | >10,000 |
Role as a Standard EP4 Antagonist in Mechanistic Research
Owing to its high affinity and well-defined selectivity, ONO-AE3-208 has been widely adopted as a standard pharmacological tool to investigate the mechanisms of EP4 receptor signaling in a multitude of biological contexts. Its application has been instrumental in elucidating the role of the EP4 receptor in cancer biology, immunology, and inflammatory diseases.
In oncology research, ONO-AE3-208 has been used to demonstrate the role of EP4 in promoting cancer progression. Studies have shown that it can suppress the invasion, migration, and metastasis of prostate cancer cells in both in vitro and in vivo models. biorxiv.orgmedchemexpress.comnih.govapexbt.com It has also been shown to reduce the metastasis of mammary tumor cells in murine models of breast cancer. tocris.com These findings have helped to validate the EP4 receptor as a potential therapeutic target in oncology.
In the field of immunology and inflammation, ONO-AE3-208 has been used to probe the function of EP4 in inflammatory responses. For example, it has been shown to inhibit PGE2-induced production of the pro-inflammatory chemokine IL-8 in colonic epithelial cells. tocris.com Furthermore, it has been utilized in animal models of inflammatory bowel disease, where it was found to suppress recovery from experimentally induced colitis, highlighting the complex role of EP4 in gut inflammation. tocris.com In models of autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE), the administration of ONO-AE3-208 at different phases of the disease has helped to dissect the temporal role of EP4 signaling in the development of autoimmunity. researchgate.net
The use of ONO-AE3-208 allows researchers to specifically block the EP4 signaling pathway, thereby implicating this receptor in various cellular processes, including the regulation of cyclic AMP (cAMP) levels, cell proliferation, and immune cell activation. aacrjournals.org
| Research Area | Key Finding | Model System |
|---|---|---|
| Prostate Cancer | Suppresses cell invasion, migration, and bone metastasis. biorxiv.orgmedchemexpress.comnih.gov | PC3 and LNCaP cell lines; in vivo mouse models. nih.govapexbt.com |
| Breast Cancer | Reduces metastasis of mammary tumor cells. tocris.com | Murine model of breast cancer. |
| Inflammatory Bowel Disease | Suppresses recovery from experimentally-induced colitis. tocris.com | C57BL/6 mice. |
| Colon Inflammation | Inhibits PGE2-induced IL-8 production. tocris.com | Colonic epithelial Caco-2 cells. |
| Autoimmunity | Suppresses signs of Experimental Autoimmune Encephalomyelitis (EAE). researchgate.net | EAE mouse model. researchgate.net |
| Castration-Resistant Prostate Cancer | Inhibits castration-resistant tumor growth by decreasing intracellular cAMP. aacrjournals.org | LNCaP-EP4 and KUCaP-2 tumor xenografts. aacrjournals.org |
Future Directions and Research Opportunities
Elucidating Novel EP4-Mediated Signaling Axes and Crosstalk
The canonical signaling pathway for the EP4 receptor involves coupling to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) wikipedia.org. However, a growing body of evidence suggests that EP4 signaling is far more complex, involving non-canonical pathways and significant crosstalk with other signaling networks. Future research will be crucial in dissecting these alternative pathways using ONO-AE3-208 as a key pharmacological tool.
Emerging studies indicate that the EP4 receptor can also couple to other G proteins, such as Gαi, or initiate G protein-independent signaling cascades, for instance, through β-arrestin wikipedia.org. This signaling diversity, often referred to as biased agonism, implies that different ligands might preferentially activate certain downstream pathways over others. For example, some EP4-mediated effects have been shown to be dependent on phosphatidylinositol 3-kinase (PI3K) and protein kinase C (PKC), rather than the cAMP/PKA pathway nih.gov. ONO-AE3-208 has been used to demonstrate the EP4-dependence of these non-canonical signals, highlighting its utility in differentiating these complex signaling events nih.gov.
A significant research opportunity lies in systematically characterizing the signaling bias of various EP4 ligands and understanding the structural basis for this selectivity. Advanced biophysical techniques, such as bioluminescence resonance energy transfer (BRET) and fluorescence resonance energy transfer (FRET)-based biosensors, can be employed to quantify the recruitment of Gαs, Gαi, and β-arrestin to the EP4 receptor in response to different agonists, with ONO-AE3-208 serving as a selective antagonist to ensure target specificity.
Furthermore, the crosstalk between EP4 signaling and other critical cellular pathways, such as those activated by receptor tyrosine kinases (RTKs) and cytokine receptors, is a burgeoning area of investigation. In various cellular contexts, EP4 activation can modulate the PI3K/Akt and MAPK/ERK pathways, which are central to cell growth, proliferation, and survival researchgate.net. Understanding the molecular mechanisms of this crosstalk, whether through receptor transactivation or the involvement of scaffolding proteins, will be essential. ONO-AE3-208 will be an invaluable tool for isolating the specific contributions of EP4 activation to these integrated signaling networks.
Table 1: Overview of Canonical and Non-Canonical EP4 Signaling Pathways This table provides a summary of the known and emerging signaling pathways downstream of the EP4 receptor.
| Signaling Pathway | Key Mediator(s) | Downstream Effectors | Functional Relevance |
|---|---|---|---|
| Canonical | Gαs | Adenylyl Cyclase, cAMP, PKA | Vasodilation, Inflammation, Bone Remodeling |
| Non-Canonical | Gαi | PI3K, Akt | Cell Survival, Proliferation |
| Non-Canonical | β-arrestin | ERK, c-Src | Receptor Internalization, Migration |
| Non-Canonical | EPRAP | NF-κB (inhibition) | Anti-inflammatory Effects in Macrophages |
Investigation of ONO-AE3-208 (sodium salt) in Emerging Disease Models
The broad expression and diverse functions of the EP4 receptor suggest its involvement in a wider range of pathologies than currently established. The selectivity of ONO-AE3-208 makes it an excellent probe for exploring the therapeutic potential of EP4 antagonism in novel and emerging disease models.
Oncology: The role of the PGE2-EP4 axis in promoting tumor progression is an area of intense research. EP4 signaling has been implicated in tumor cell proliferation, invasion, metastasis, and the suppression of anti-tumor immunity. ONO-AE3-208 has demonstrated efficacy in preclinical cancer models, notably in prostate cancer, where it suppressed cell invasion, migration, and in vivo bone metastasis nih.gov. Future studies should leverage more sophisticated models, such as patient-derived xenografts (PDXs) and humanized mouse models, to investigate the efficacy of ONO-AE3-208, both as a monotherapy and in combination with immunotherapies like checkpoint inhibitors.
Neuroinflammation and Neurodegeneration: Chronic neuroinflammation is a key feature of many neurodegenerative diseases. The EP4 receptor is expressed on various central nervous system (CNS) cell types, including microglia, and plays a complex, context-dependent role in neuroinflammatory processes. In a rat model of subarachnoid hemorrhage, the EP4 antagonist ONO-AE3-208 was shown to exacerbate neuronal apoptosis and neurological deficits, suggesting a protective role for EP4 signaling in this acute injury model rsc.org. Conversely, in models of Alzheimer's disease, EP4 signaling in microglia has been found to suppress the inflammatory response to amyloid-β (Aβ) and promote its phagocytosis nih.govresearchgate.net. ONO-AE3-208 was used in these studies to confirm the EP4-dependence of these effects nih.govresearchgate.net. In the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, ONO-AE3-208 has been shown to suppress clinical signs of the disease, particularly when administered during the immunization phase wikipedia.orgnih.gov. Further investigation is warranted to clarify the therapeutic potential of targeting EP4 in these and other neurodegenerative conditions.
Fibrotic Diseases: Fibrosis, the excessive deposition of extracellular matrix, is a final common pathway in many chronic diseases affecting organs such as the heart, lungs, and kidneys. While the role of EP4 in fibrosis is still being elucidated, its involvement in inflammatory and tissue remodeling processes suggests it could be a relevant target. Future research should employ ONO-AE3-208 in preclinical models of cardiac, pulmonary, and renal fibrosis to determine whether EP4 antagonism can mitigate the fibrotic process. These studies could reveal a novel therapeutic application for EP4-targeted compounds.
Table 2: Selected Preclinical Studies Investigating ONO-AE3-208 in Various Disease Models This interactive table summarizes key findings from studies using ONO-AE3-208 in different preclinical models.
| Disease Model | Study Focus | Key Finding with ONO-AE3-208 |
|---|---|---|
| Prostate Cancer (in vivo) | Bone Metastasis | Suppressed the in vivo bone metastasis of PC3 cells. nih.gov |
| Subarachnoid Hemorrhage (Rat) | Early Brain Injury | Aggravated cellular apoptosis and worsened neurological scores. rsc.org |
| Alzheimer's Disease (in vitro) | Microglial Response to Aβ | Reversed the anti-inflammatory effects of an EP4 agonist on Aβ-treated microglia. nih.govresearchgate.net |
| Experimental Autoimmune Encephalomyelitis (Mouse) | Neuroinflammation | Suppressed clinical signs of EAE when administered during the immunization phase. nih.gov |
Development of Advanced Research Probes Based on the ONO-AE3-208 (sodium salt) Scaffold
To further dissect the intricacies of EP4 receptor biology, the development of advanced chemical biology tools based on the ONO-AE3-208 structure is a logical and necessary next step. Such probes would enable more precise and dynamic studies of the receptor's function, localization, and interactions.
Fluorescent Probes: The synthesis of a fluorescently labeled ONO-AE3-208 derivative would be a powerful tool for visualizing the EP4 receptor in living cells. Such a probe would allow for high-resolution imaging of receptor trafficking, including internalization and recycling, upon antagonist binding. This could provide critical insights into the spatiotemporal regulation of EP4 signaling and how it differs from agonist-induced trafficking. Techniques like confocal microscopy and single-molecule tracking could be employed to study receptor dynamics in real-time.
Photoaffinity Probes: To identify novel EP4-interacting proteins and map the ligand-binding pocket, photoaffinity probes based on the ONO-AE3-208 scaffold could be developed. These probes incorporate a photoreactive group that, upon activation with light, forms a covalent bond with nearby molecules nih.gov. By using a "tagged" version of the probe (e.g., with biotin (B1667282) or a click-chemistry handle), any covalently bound proteins could be isolated and identified using mass spectrometry. This approach could uncover previously unknown components of the EP4 signalosome, providing new targets for therapeutic intervention.
Radiolabeled Probes for PET Imaging: The development of a radiolabeled version of ONO-AE3-208, suitable for positron emission tomography (PET), would represent a significant advance for both preclinical and clinical research. A selective EP4 PET tracer would enable the non-invasive, quantitative imaging of EP4 receptor expression and distribution in vivo nih.gov. This would be invaluable for studying the role of EP4 in disease progression and for patient stratification in clinical trials of EP4-targeted therapies. It could also be used to assess receptor occupancy by therapeutic agents, aiding in dose-finding studies. While the development of such probes is complex, the potential to translate our molecular understanding of EP4 into a clinical imaging tool is a compelling future direction.
Q & A
Q. How can researchers determine the optimal synthetic route for ONO-AE3-208 (sodium salt) considering its structural complexity?
Methodological Answer:
- Literature Analysis: Conduct a systematic review of synthetic pathways for structurally analogous sodium salts, prioritizing routes with high yield and minimal byproducts. Use databases like DIPPR (Design Institute for Physical Property Data) to compare reaction conditions and catalysts .
- Pilot Reactions: Perform small-scale reactions under varying conditions (e.g., temperature, solvent polarity) to assess feasibility. Document deviations from expected outcomes and troubleshoot using spectroscopic validation (e.g., NMR, HPLC) .
- Route Optimization: Apply factorial design experiments to identify critical parameters (e.g., pH, stoichiometry) influencing purity. Validate scalability through kinetic studies under controlled environments .
Q. What are the recommended protocols for assessing the solubility and stability of ONO-AE3-208 (sodium salt) under physiological conditions?
Methodological Answer:
- Solubility Testing: Use the shake-flask method with buffered solutions (pH 1.2–7.4) to simulate gastrointestinal and plasma conditions. Measure saturation solubility via UV-Vis spectrophotometry and validate with mass spectrometry .
- Stability Profiling: Conduct accelerated stability studies (40°C/75% RH) over 4–6 weeks. Monitor degradation products using LC-MS and correlate with Arrhenius kinetics to predict shelf-life .
Q. Table 1: Key Parameters for Solubility/Stability Studies
| Parameter | Method | Reference Standard |
|---|---|---|
| pH Range | Phosphate-buffered saline | USP <711> Dissolution |
| Temperature Control | Thermostated water bath (±0.1°C) | ICH Q1A Stability Guidelines |
| Analytical Validation | LC-MS/MS with LOQ ≤ 10 ng/mL | EMA Bioanalytical Guidelines |
Advanced Research Questions
Q. How should researchers resolve contradictions in environmental fate data for ONO-AE3-208 (sodium salt) across biotic and abiotic compartments?
Methodological Answer:
- Compartment-Specific Studies: Design microcosm experiments to isolate environmental factors (e.g., soil organic matter, microbial activity) affecting degradation. Use isotope-labeled compounds to track transformation pathways .
- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to identify outliers in datasets. Cross-validate results with in silico models (e.g., EPI Suite) to predict partitioning coefficients (log Kow) and bioaccumulation potential .
Q. What computational strategies are recommended to model the binding affinity of ONO-AE3-208 (sodium salt) to its molecular targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Calibrate force fields using crystallographic data from homologous proteins .
- QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models with descriptors like polar surface area and LogP. Validate predictions using in vitro binding assays (e.g., SPR, ITC) .
- Machine Learning Integration: Train neural networks on existing pharmacological data to prioritize analogs with optimized binding kinetics .
Q. How should researchers design in vivo studies to evaluate PK/PD relationships while addressing interspecies variability?
Methodological Answer:
- Species Selection: Use allometric scaling to extrapolate doses between rodents and non-rodents. Include at least two species (e.g., rat, dog) to assess metabolic divergence .
- PK Sampling: Collect plasma/tissue samples at staggered timepoints (pre-dose to 24h post-dose). Model data using non-compartmental analysis (NCA) in Phoenix WinNonlin .
- PD Biomarkers: Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) endpoints to correlate exposure with target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
